molecular formula C8H14ClNO2 B13461256 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride

2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride

Cat. No.: B13461256
M. Wt: 191.65 g/mol
InChI Key: PMYDDZPWMAWHND-UHFFFAOYSA-N
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Description

2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicyclo heptane core, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride typically involves the use of cyclopentenes as starting materials. A palladium-catalyzed 1,2-aminoacyloxylation reaction is employed to construct the azabicyclo heptane core . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed reaction suggests that it can be adapted for large-scale synthesis. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The azabicyclo heptane core can mimic the structure of biologically active compounds, allowing it to bind to receptors and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is unique due to its specific azabicyclo heptane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in drug development and chemical synthesis.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-(2-azabicyclo[3.1.1]heptan-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)3-6-4-9-7-1-5(6)2-7;/h5-7,9H,1-4H2,(H,10,11);1H

InChI Key

PMYDDZPWMAWHND-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NCC2CC(=O)O.Cl

Origin of Product

United States

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